Home > Products > Screening Compounds P8633 > 17,20-dimethyl Prostaglandin F1α
17,20-dimethyl Prostaglandin F1α -

17,20-dimethyl Prostaglandin F1α

Catalog Number: EVT-1505047
CAS Number:
Molecular Formula: C22H40O5
Molecular Weight: 384.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
17,20-dimethyl PGF1α is an analog of the limaprost family with structural modifications intended to give it a prolonged half-life and greater potency. Limaprost is an analog of PGE1 which is orally active in both rats and guinea pigs. The additional methyl groups in the lower side chain confer a 10-1,000 fold increase in potency over the parent compound. 17,20-dimethyl PGF1α has lower side chain modifications identical to limaprost. There are no published reports describing the pharmacology of 17,20-dimethyl PGF1α.
Synthesis Analysis

The synthesis of 17,20-dimethyl Prostaglandin F1α typically involves multi-step organic synthesis techniques that modify the basic prostaglandin structure. The key steps include:

  • Starting Material: The synthesis often begins with prostaglandin E1 or another related prostaglandin as a precursor.
  • Methylation Reactions: Methyl groups are introduced at the 17 and 20 positions through selective alkylation methods. This could involve using methyl iodide or other methylating agents in the presence of a base.
  • Purification: After synthesis, purification is commonly achieved through techniques like high-performance liquid chromatography (HPLC) to isolate the desired compound from byproducts .
Molecular Structure Analysis

The molecular structure of 17,20-dimethyl Prostaglandin F1α can be represented as follows:

  • Molecular Formula: C22H34O5
  • Molecular Weight: Approximately 374.51 g/mol
  • Structural Features: The compound retains the cyclopentane ring characteristic of prostaglandins but has additional methyl groups at positions 17 and 20. This modification is pivotal for enhancing its biological activity.

The three-dimensional structure can be visualized using molecular modeling software, which allows researchers to understand its interactions with biological targets .

Chemical Reactions Analysis

17,20-dimethyl Prostaglandin F1α participates in various biochemical reactions typical of prostaglandins:

  • Receptor Binding: It interacts with specific G protein-coupled receptors (GPCRs), leading to downstream signaling pathways that affect physiological responses such as vasodilation or smooth muscle contraction.
  • Metabolism: The compound may undergo enzymatic transformations similar to other prostaglandins, including oxidation and reduction reactions that modify its activity and half-life in biological systems .
Mechanism of Action

The mechanism of action for 17,20-dimethyl Prostaglandin F1α involves:

  • Receptor Activation: Upon binding to its target receptors (e.g., EP receptors), it triggers intracellular signaling cascades that modulate cellular responses such as inflammation and pain perception.
  • Cyclic AMP Pathway: Activation of these receptors often leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which mediates various physiological effects including smooth muscle relaxation and inhibition of platelet aggregation .
Physical and Chemical Properties Analysis

The physical and chemical properties of 17,20-dimethyl Prostaglandin F1α are critical for its application:

These properties influence its formulation in pharmaceutical applications .

Applications

17,20-dimethyl Prostaglandin F1α has several scientific uses:

  • Pharmacological Research: It serves as a tool compound for studying prostaglandin-related pathways and their implications in diseases such as cardiovascular disorders and inflammation.
  • Potential Therapeutic Applications: Due to its increased potency and stability, it may have potential uses in treating conditions that require modulation of prostaglandin activity, although specific clinical applications remain under investigation .
Chemical Identity and Structural Characterization of 17,20-Dimethyl Prostaglandin F1α

Molecular Architecture and Stereochemical Configuration

17,20-Dimethyl Prostaglandin F1α (17,20-dimethyl PGF1α) is a synthetic prostaglandin analog with the systematic name 9α,11α,15S-trihydroxy-17S,20-dimethyl-prost-13E-en-1-oic acid. Its molecular formula is C₂₂H₄₀O₅, corresponding to a molecular weight of 384.6 g/mol [3]. The core structure retains the cyclopentane ring and carboxylic acid terminus characteristic of natural prostaglandins, with critical stereochemical modifications:

  • C17 and C20 methyl groups: Two methyl substituents at the C17 (S-configuration) and C20 positions of the ω-chain.
  • Hydroxyl group stereochemistry: 9α, 11α, and 15S hydroxyl groups, preserving the natural prostaglandin Fα orientation [1] [2].
  • Alkenyl geometry: A trans (13E) double bond in the upper side chain, identical to native PGF1α [2].

The methyl groups induce steric hindrance, altering the molecule’s three-dimensional conformation and hydrophobic interactions compared to unmodified prostaglandins. This configuration is designed to resist enzymatic degradation, particularly by β-oxidation pathways targeting the ω-chain [1] [3].

  • Table 1: Structural Features of 17,20-Dimethyl PGF1α
    Feature17,20-Dimethyl PGF1αNative PGF1α
    Molecular FormulaC₂₂H₄₀O₅C₂₀H₃₆O₅
    Molecular Weight384.6 g/mol356.5 g/mol
    C17 ModificationMethyl group (S-configuration)Hydrogen
    C20 ModificationMethyl groupHydrogen
    Key Functional Groups9α,11α,15S-trihydroxy9α,11α,15S-trihydroxy
    Double Bond (C13-C14)13E13E

Comparative Analysis with Parent Prostaglandin F1α and Limaprost Analogs

17,20-Dimethyl PGF1α belongs to the limaprost analog family, sharing structural homology with limaprost (a PGE1 derivative) in the lower side chain. Key comparative attributes include:

  • Potency enhancement: The C17/C20 dimethyl groups confer 10–1,000-fold greater biological potency than native PGF1α by prolonging half-life and strengthening receptor binding affinity. This results from reduced susceptibility to dehydrogenases and β-oxidation enzymes [1] [3].
  • Mechanistic divergence from limaprost: Though both analogs feature ω-chain methylations, limaprost is a PGE1 analog with a carbonyl group at C9, whereas 17,20-dimethyl PGF1α retains the C9 hydroxyl group of PGF1α. This distinction likely alters receptor selectivity—limaprost targets vasodilatory EP receptors, while dimethyl PGF1α primarily engages FP receptors involved in smooth muscle contraction [1] [8].
  • Biological stability: The dimethyl modification enhances lipophilicity (logP ≈ 3.97 vs. 2.97 for PGF1α), improving membrane permeability and resistance to renal clearance. This contrasts with natural PGF1α, which undergoes rapid urinary excretion [2] [3].

Notably, no published studies directly compare the pharmacology of 17,20-dimethyl PGF1α with limaprost or PGF1α in vivo, highlighting a research gap [1].

Synthetic Pathways and Key Modifications for Enhanced Stability

Synthesis of 17,20-dimethyl PGF1α leverages chemoenzymatic strategies and radical-based coupling reactions to install the modified ω-chain efficiently:

  • Core intermediate synthesis:
  • Enzymatic desymmetrization: Lipase-mediated resolution of achiral diol precursors yields enantiopure monoacetate intermediates (95% ee) [7].
  • Johnson-Claisen rearrangement: Converts monoacetates to γ,δ-unsaturated esters, followed by lactonization to form the chiral cyclopentane core [7].Alternative route: Cyclobutanone undergoes Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation (e.g., using E. coli-expressed CHMO enzymes) to furnish lactones at >100 g scale with 95% ee [7].
  • Side-chain installation:
  • Bromohydrin formation: Treatment of lactones with N-bromosuccinimide (NBS)/H₂O in CHCl₃/DMSO yields bromohydrin as a "radical equivalent" of Corey lactone. DMSO co-solvent controls diastereoselectivity [7].
  • Nickel-catalyzed reductive coupling: Bromohydrin reacts with alkenyl zinc reagents under Ni catalysis to form the C17–C20 bond. Key innovation: N-(Trimethylsilyl)imidazole suppresses epoxide byproducts by protecting hydroxyl groups in situ, achieving 52% yield [7].
  • Wittig reaction: Completes the α-chain with the carboxylic acid terminus [7].
  • Stability-enhancing modifications:
  • C17/C20 dimethylation: Blocks ω-oxidation by cytochrome P450 enzymes.
  • Amino acid salt formation: Patented formulations (e.g., arginine salts) improve solubility and shelf-life by preventing cyclodehydration [4] [9].

  • Table 2: Chemoenzymatic Synthesis of 17,20-Dimethyl PGF1α

    StepReactionKey ConditionsFunction
    Core FormationBVMO oxidationCHMOrhodo1/Opt-13 PDH, NADPH regenerationEnantioselective lactonization
    Bromohydrin SynthesisHalohydrin reactionNBS/H₂O, CHCl₃:DMSO (3:1)Radical precursor for ω-chain
    ω-Chain InstallationNi-catalyzed couplingNiCl₂-glyme, ligand 18, Zn reagentC–C bond formation at C17
    α-Chain CompletionWittig reaction(Carboxyalkyl)triphenylphosphonium saltIntroduces carboxylic acid terminus

This streamlined process achieves synthesis in 5–7 steps on 10-gram scales, contrasting with classical prostaglandin routes requiring >10 steps. The combination of enzymatic resolution and radical coupling underscores advances in synthetic efficiency for complex lipids [7].

Properties

Product Name

17,20-dimethyl Prostaglandin F1α

Molecular Formula

C22H40O5

Molecular Weight

384.6

InChI

InChI=1S/C22H40O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h12-13,16-21,23-25H,3-11,14-15H2,1-2H3,(H,26,27)/b13-12+/t16-,17+,18+,19+,20-,21+/m0/s1

InChI Key

GBYMYPWDCSUFAK-SXCZBBCHSA-N

SMILES

O[C@@H]1[C@H](CCCCCCC(O)=O)[C@@H](/C=C/[C@@H](O)C[C@@H](C)CCCC)[C@H](O)C1

Synonyms

17,20-dimethyl PGF1α

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.